2,4,6-Trimethylbenzophenone
Overview
Description
Synthesis Analysis
2,4,6-Trimethylbenzophenone can be prepared by the Friedel-Crafts reaction of 1,3,5 PhMe_3 with CO_2 and AlCl_3 as catalysts . The factors influencing the synthesis were investigated, including reaction temperature, time, the mole ratio of reactants, and pressure .Molecular Structure Analysis
The molecular weight of this compound is 224.30 g/mol . The IUPAC Standard InChI is InChI=1S/C16H16O/c1-11-9-12 (2)15 (13 (3)10-11)16 (17)14-7-5-4-6-8-14/h4-10H,1-3H3 .Chemical Reactions Analysis
The reaction of this compound with phenyl-MgBr in tetrahydrofuran was examined by ESR technique . A high amount of the ketyl radical was detected .Physical and Chemical Properties Analysis
The XLogP3-AA value of this compound is 4.4 . It has a Hydrogen Bond Donor Count of 0 .Scientific Research Applications
Abnormal Grignard Reaction and Electron-transfer Mechanism
The reactivity of 2,4,6-trimethylbenzophenone in Grignard reactions has been studied, revealing an electron-transfer mechanism. This reaction, particularly with phenyl-MgBr, results in the formation of o-biphenylyl mesityl ketone, a finding that deepens understanding of reaction pathways in organic synthesis (Ōkubo, 1975).
Photolysis and Photoenol Intermediates
Studies involving laser flash photolysis of this compound have led to the observation of long-lived triplets and photoenol intermediates. These findings have implications for understanding the photophysical properties of similar compounds (Guerin & Johnston, 1989).
Dipole Moment Analysis in Hindered Benzophenones
Research into the dipole moments of this compound and related compounds has provided insights into their electronic structures and intermolecular interactions, which are crucial for designing materials with specific electronic properties (Lumbroso et al., 1989).
Photocatalytic Applications
This compound has been used as a substrate in the development of photocatalysts, particularly in the context of green chemistry and environmental pollution mitigation. This highlights its potential in sustainable chemical processes (Liu et al., 2016).
Photoreactions and Mechanistic Insights
The study of photoreactions of this compound has led to the discovery of novel photoproducts and insights into reaction mechanisms, contributing to a deeper understanding of photochemistry (Matsuura & Kitaura, 1969).
Electrophilic Displacement Studies
Research into the electrophilic displacement in derivatives of this compound provides valuable information for synthetic chemists in designing more efficient and selective chemical transformations (Strating et al., 2010).
Photophysical Properties of Complexes
Investigations into the photophysical properties of complexes involving this compound derivatives shed light on the behavior of these complexes in various states, which has implications for materials science and molecular engineering (Shankar et al., 2014).
Oxidation Reactions and Catalysis
Studies on the oxidation of 2,4,6-trimethylphenol, a related compound, using Fenton's reagent have revealed efficient pathways to produce derivatives with high selectivity. This research contributes to the field of catalysis and green chemistry (Li et al., 2009).
Time-Resolved Spectroscopic Studies
Time-resolved spectroscopy has been used to study the photochemistry of derivatives of this compound, providing real-time insights into the dynamics of photochemical reactions (SluggettJ et al., 1995).
Synthetic Applications
The reactivity of this compound and its derivatives has been explored in various synthetic applications, demonstrating its versatility as a reagent in organic synthesis (Cole et al., 2005).
Electrochemical Reduction Studies
Electrochemical studies on derivatives of this compound have provided insights into the generation of nucleophilic carbenes, contributing to the understanding of electrochemical processes in organic chemistry (Gorodetsky et al., 2004).
Application in Acid-labile Ester Synthesis
This compound has been utilized in the synthesis of acid-labile esters, demonstrating its utility in creating sensitive linkages for various applications (Stewart, 1978).
Structural and Thermochemical Investigations
The structural and thermochemical properties of complexes involving this compound derivatives have been extensively studied, providing crucial information for the design of new materials and catalysts (Huang et al., 1999).
Ring-Closing Metathesis and Catalysis
This compound derivatives have been applied in ring-closing metathesis reactions, showcasing their potential as catalysts in organic synthesis (Kos et al., 2013).
Magnetic Field Effects on Radical Pairs
The influence of magnetic fields on radical pairs derived from this compound derivatives has been investigated, contributing to the understanding of magnetic field effects in chemical reactions (Scaiano et al., 1998).
Mechanism of Action
. The primary targets of this compound are not well-documented in the literature. Further research is needed to identify its specific targets and their roles.
Mode of Action
It has been observed that the compound can undergo an abnormal grignard reaction with phenyl-mgbr in tetrahydrofuran, leading to the formation of a ketyl radical . This suggests that 2,4,6-Trimethylbenzophenone may interact with its targets through electron transfer mechanisms .
Biochemical Pathways
Benzophenone derivatives have been synthesized and investigated for their antitumor activity . This suggests that this compound may potentially influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Its molecular weight is 224.2976 , which may influence its absorption and distribution
Result of Action
It has been observed that benzophenone derivatives can exhibit strong antitumor activity . This suggests that this compound may potentially have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, and pH. It has been noted that spillage and fire water can cause pollution of watercourses , indicating that the compound’s action and stability may be influenced by environmental conditions.
Safety and Hazards
2,4,6-Trimethylbenzophenone is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear eye protection/face protection . If eye irritation persists, it is advised to get medical advice/attention .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4,6-Trimethylbenzophenone are not well-studied. As a derivative of benzophenone, it may share some of its biochemical characteristics. Benzophenones are known to interact with various biomolecules, but specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently known .
Cellular Effects
They are also very toxic to aquatic life with long-lasting effects .
Molecular Mechanism
As a derivative of benzophenone, it may share some of its mechanisms, such as absorption of ultraviolet light . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are not currently known.
Properties
IUPAC Name |
phenyl-(2,4,6-trimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAFOABSQZMTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061349 | |
Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954-16-5 | |
Record name | 2,4,6-Trimethylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesityl phenyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanone, phenyl(2,4,6-trimethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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